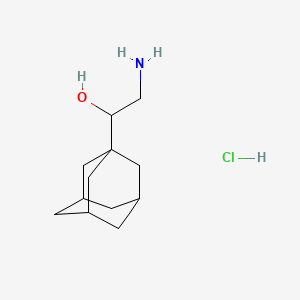![molecular formula C9H9N5O2 B6145075 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid CAS No. 1179798-33-4](/img/no-structure.png)
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid, also known as 6-MAPC, is a pyrazolopyridazine derivative that has been used in a variety of scientific research applications. 6-MAPC has been studied for its potential use in drug design, as a therapeutic agent, and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied for its potential use in drug design, as a therapeutic agent, and for its biochemical and physiological effects. This compound has been used to study the effects of the endocannabinoid system on pain, anxiety, and other conditions. It has also been used to study the effects of the endocannabinoid system on cancer cells and to investigate the role of endocannabinoid system in the regulation of appetite.
Mecanismo De Acción
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid acts as an agonist of the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This binding triggers a cascade of biochemical and physiological effects, including the activation of G proteins and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, reduce anxiety, and modulate mood. It has also been shown to have anti-cancer effects, reduce appetite, and decrease the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid in lab experiments include its high potency, its ability to bind to the CB1 and CB2 receptors, and its ability to induce a variety of biochemical and physiological effects. The main limitation of this compound is that it is not approved for human use, so it must be used with caution in lab experiments.
Direcciones Futuras
Future research on 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid could focus on its potential use as a therapeutic agent, its effects on other diseases and conditions, and its potential interactions with other drugs. Additionally, research could focus on the potential use of this compound as a tool to study the endocannabinoid system and its role in various physiological processes. Finally, research could focus on the development of new derivatives of this compound that are more potent and selective for the CB1 and CB2 receptors.
Métodos De Síntesis
6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is synthesized in a two-step process. In the first step, the pyrazolopyridazine derivative is formed by the reaction of 1-methyl-1H-pyrazol-4-amine with 3-chloro-2-hydroxy-pyridine. In the second step, the carboxylic acid group is introduced by reacting the pyrazolopyridazine derivative with ethyl chloroformate and triethylamine.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid involves the reaction of 4-amino-3-nitropyridazine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by reduction of the nitro group and subsequent hydrolysis of the resulting intermediate.", "Starting Materials": [ "4-amino-3-nitropyridazine", "1-methyl-1H-pyrazole-4-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-amino-3-nitropyridazine is reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in ethanol and water to form 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid intermediate.", "Step 2: The nitro group in the intermediate is reduced using sodium borohydride in ethanol and water to form the corresponding amine intermediate.", "Step 3: The amine intermediate is hydrolyzed using hydrochloric acid and sodium hydroxide to form the final product, 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid." ] } | |
Número CAS |
1179798-33-4 |
Fórmula molecular |
C9H9N5O2 |
Peso molecular |
219.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



